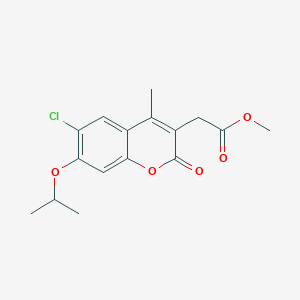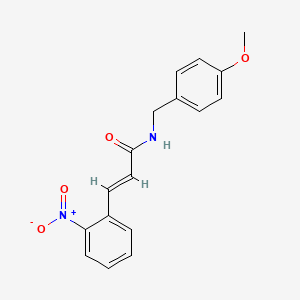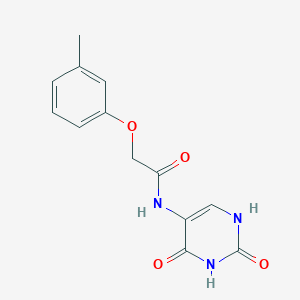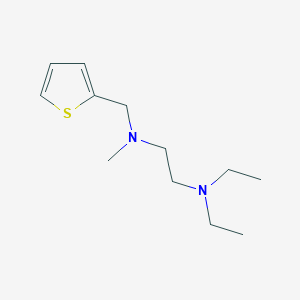
methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound that belongs to the coumarin family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves the inhibition of various enzymes and pathways. It inhibits the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In agriculture, it inhibits the growth of various plant pathogens by interfering with their cell membrane and cell wall synthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In medicine, it reduces inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In agriculture, it inhibits the growth of various plant pathogens by interfering with their cell membrane and cell wall synthesis. It also repels insects by interfering with their olfactory receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity to non-target organisms.
Zukünftige Richtungen
There are several future directions for the research and development of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. In medicine, it could be further studied for its potential applications in the treatment of various inflammatory and cancer-related diseases. In agriculture, it could be developed as a natural alternative to synthetic pesticides and fungicides. In industry, it could be further studied for its potential applications as a flavoring agent in food and beverages.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for future research and development.
Synthesemethoden
The synthesis of methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product obtained is around 60-70%.
Wissenschaftliche Forschungsanwendungen
Methyl (6-chloro-7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to possess anti-inflammatory, analgesic, and antitumor properties. It inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway.
In agriculture, this compound has been shown to possess insecticidal and fungicidal properties. It inhibits the growth of various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. It also repels insects such as mosquitoes and ticks.
In industry, this compound has been used as a flavoring agent in food and beverages. It imparts a sweet, fruity, and floral aroma.
Eigenschaften
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-8(2)21-14-7-13-10(5-12(14)17)9(3)11(16(19)22-13)6-15(18)20-4/h5,7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBMENIHZTVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)




![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
